2-iodo-6-methylpyridine-3-carbonitrile

Description

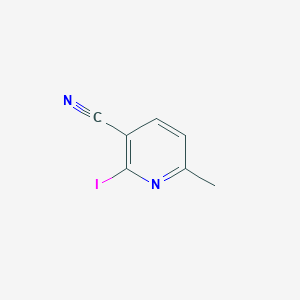

2-Iodo-6-methylpyridine-3-carbonitrile is a halogenated pyridine derivative characterized by an iodine atom at position 2, a methyl group at position 6, and a cyano (-CN) group at position 3. Its molecular formula is C₇H₅IN₂, with a molecular weight of 243.99 g/mol. The iodine substituent enhances its utility in cross-coupling reactions (e.g., Suzuki or Ullmann), while the methyl and cyano groups influence steric and electronic properties, respectively. This compound is primarily used in pharmaceutical and materials science research as a versatile intermediate .

Properties

IUPAC Name |

2-iodo-6-methylpyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5IN2/c1-5-2-3-6(4-9)7(8)10-5/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCZFQALZZMIIAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)C#N)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-iodo-6-methylpyridine-3-carbonitrile typically involves the iodination of 6-methylpyridine-3-carbonitrile. One common method is the Sandmeyer reaction, where the corresponding diazonium salt is treated with potassium iodide. The reaction conditions often require a controlled temperature and the presence of a catalyst to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-iodo-6-methylpyridine-3-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions, forming carbon-carbon bonds with other aromatic compounds.

Reduction Reactions: The nitrile group can be reduced to an amine under appropriate conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate are commonly used.

Coupling Reactions: Palladium catalysts and boronic acids are typical reagents for Suzuki-Miyaura coupling.

Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can reduce the nitrile group.

Major Products

Substitution: Products vary depending on the nucleophile used.

Coupling: Biaryl compounds are common products.

Reduction: The primary amine derivative is a major product.

Scientific Research Applications

2-iodo-6-methylpyridine-3-carbonitrile has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It serves as a precursor in the development of biologically active compounds.

Medicine: Research into its derivatives has potential implications for drug discovery and development.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-iodo-6-methylpyridine-3-carbonitrile depends on the specific reactions it undergoes. In coupling reactions, the iodine atom facilitates the formation of carbon-carbon bonds through oxidative addition and reductive elimination steps. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridinecarbonitriles

Table 1: Structural and Functional Comparisons

*Calculated based on molecular formula.

Key Observations:

Halogen Influence: Iodo vs. Chloro: The iodine atom in this compound facilitates superior leaving-group ability compared to chlorine in 2-chloro-6-ethylpyridine-3-carbonitrile, making it more reactive in metal-catalyzed coupling reactions . Electronic Effects: The electron-withdrawing cyano group at C3 stabilizes the ring’s electron-deficient nature, enhancing electrophilic substitution reactivity in all compounds .

Alkyl and Functional Group Variations: Methyl vs. Ethyl: The methyl group at C6 in the target compound introduces less steric hindrance than the ethyl group in 2-chloro-6-ethylpyridine-3-carbonitrile, enabling easier functionalization at adjacent positions . Amino vs. Halogen: 6-Amino-2-methylpyridine-3-carbonitrile exhibits nucleophilic behavior due to its amino group, contrasting with the electrophilic iodine in the target compound .

Key Findings:

Biological Activity

Introduction

2-Iodo-6-methylpyridine-3-carbonitrile is a pyridine derivative that has garnered attention in scientific research for its potential biological activities. This article provides a detailed overview of its biological activity, including antimicrobial and anticancer properties, along with relevant case studies and research findings.

Structure and Composition

- IUPAC Name : this compound

- Molecular Formula : C7H5IN2

- Molecular Weight : 218.03 g/mol

The compound features an iodine atom and a cyano group, which are critical for its biological interactions.

The biological activity of this compound is believed to involve interactions with various molecular targets, including enzymes and receptors. These interactions can lead to inhibition or modulation of specific biochemical pathways.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these bacteria were found to be as low as 0.0195 mg/mL, highlighting its potent antibacterial effects .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| E. coli | 0.0195 |

| Staphylococcus aureus | 0.0048 |

| Bacillus mycoides | 0.0098 |

| Candida albicans | 0.039 |

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its potential anticancer activity. Preliminary studies suggest that it may inhibit the growth of various cancer cell lines, although the exact mechanisms remain under investigation. The compound's structural features, particularly the presence of the cyano group, may contribute to its cytotoxic effects on cancer cells .

Case Studies

- Study on Antimicrobial Efficacy : A comprehensive study assessed the antimicrobial efficacy of various pyridine derivatives, including this compound. Results indicated that this compound significantly inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating bacterial infections .

- Anticancer Research : Another study focused on the anticancer properties of pyridine derivatives, where this compound was shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. This finding underscores the need for further research into its mechanisms and therapeutic applications in oncology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.